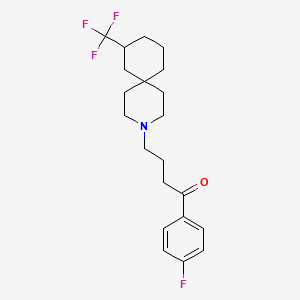![molecular formula C12H16N2O2 B15292083 2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15292083.png)
2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dihydro-1’H-spiro[cyclopentane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid is a nitrogen-containing heterocyclic compound This compound features a unique spiro structure, which includes a cyclopentane ring fused to a pyrrolo[1,2-a]pyrazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid typically involves multiple steps. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves intramolecular cyclization catalyzed by Cs2CO3/DMSO to yield the desired spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the described synthetic route can be scaled up with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dihydro-1’H-spiro[cyclopentane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMSO or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amine-functionalized compounds.
Applications De Recherche Scientifique
2’,3’-Dihydro-1’H-spiro[cyclopentane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The exact mechanism of action for 2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid is not well-defined. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’,4’-Dihydro-2’H-spiro[cyclopentane-1,1’-pyrrolo[1,2-a]pyrazine]
- 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid
- (3R,8aR)-3-Ethyloctahydropyrrolo[1,2-a]pyrazine
Uniqueness
What sets 2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid apart is its spiro structure, which imparts unique steric and electronic properties. This makes it particularly interesting for drug discovery and material science applications .
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,1'-cyclopentane]-1-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c15-11(16)10-9-4-3-7-14(9)12(8-13-10)5-1-2-6-12/h3-4,7,10,13H,1-2,5-6,8H2,(H,15,16) |
Clé InChI |
NPVDNCSZVIVMFL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CNC(C3=CC=CN23)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)

![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
![methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B15292054.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline](/img/structure/B15292061.png)

![(3R,5S,8R,9R,10S,13S,14S)-13-ethyl-3-hydroxy-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B15292064.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)

